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T-Cell Cross-Reactivity to Influenza M1 Epitope
(61-72): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of T-cells stimulated with the

Influenza A Matrix Protein 1 (M1) epitope spanning amino acids 61-72. Due to the highly

conserved nature of the M1 protein across various influenza A strains, T-cell responses

targeting this protein are a key area of research for the development of universal influenza

vaccines. This document summarizes available experimental data, details relevant

experimental protocols, and visualizes key biological and experimental workflows.

Data Presentation: Cross-Reactivity of M1-Specific
T-Cells
While direct quantitative data for the specific M1 (61-72) epitope across multiple influenza

strains in a single comparative study is limited in the available literature, extensive research on

the broader M1 protein and the immunodominant, overlapping HLA-A2-restricted M1 (58-66)

epitope provides strong evidence for T-cell cross-reactivity. The following table summarizes

representative data from studies investigating T-cell responses to the M1 protein or its

conserved epitopes, demonstrating the potential for cross-recognition of different influenza A

strains, including H1N1, H3N2, and H5N1.
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Note: The M1 (61-72) epitope is a component of the broader M1 protein and is located adjacent

to the well-characterized M1 (58-66) epitope. The high degree of conservation in this region

suggests that T-cell responses to M1 (61-72) would likely exhibit similar cross-reactive

properties to those observed for M1 (58-66) and the overall M1 protein.

Experimental Protocols
The following are detailed methodologies for two key experiments commonly used to assess T-

cell cross-reactivity to influenza antigens.

Interferon-Gamma (IFN-γ) ELISpot Assay
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying

the frequency of cytokine-secreting cells at the single-cell level.
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Objective: To determine the number of IFN-γ producing T-cells in response to stimulation with

the Influenza M1 (61-72) peptide and its variants from different influenza strains.

Methodology:

Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific

for human IFN-γ and incubated overnight at 4°C.

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood

using density gradient centrifugation (e.g., Ficoll-Paque). The cells are washed and

resuspended in a complete culture medium.

Cell Plating and Stimulation: A defined number of PBMCs (typically 2-3 x 10^5 cells/well) are

added to the coated wells. The cells are then stimulated with:

Influenza M1 (61-72) peptide (and its variants) at a final concentration of 1-10 µg/mL.

A positive control (e.g., Phytohemagglutinin [PHA]) to ensure cell viability and functionality.

A negative control (culture medium with DMSO, the peptide solvent) to determine the

background response.

Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified incubator with

5% CO2, allowing antigen-specific T-cells to secrete IFN-γ.

Detection: After incubation, the cells are washed away, and a biotinylated detection antibody

specific for a different epitope of IFN-γ is added to the wells. The plate is incubated and then

washed.

Enzyme Conjugation: Streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or

horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

Spot Development: A substrate solution is added that is converted by the enzyme into an

insoluble colored precipitate at the site of cytokine secretion. Each spot represents a single

IFN-γ-secreting cell.
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Analysis: The plates are washed and dried, and the spots are counted using an automated

ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million PBMCs.

Intracellular Cytokine Staining (ICS) with Flow
Cytometry
Intracellular Cytokine Staining allows for the multiparametric characterization of T-cell

responses, identifying the phenotype of the responding cells (e.g., CD4+ or CD8+) and their

ability to produce multiple cytokines simultaneously.

Objective: To identify and quantify influenza M1 (61-72)-specific CD8+ T-cells that produce IFN-

γ upon stimulation.

Methodology:

Cell Stimulation: PBMCs are stimulated with the M1 (61-72) peptide (1-10 µg/mL) in the

presence of co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) for several hours. A

protein transport inhibitor (e.g., Brefeldin A or Monensin) is added during the final hours of

incubation to cause cytokines to accumulate within the cell.

Surface Staining: Cells are washed and stained with fluorescently-labeled antibodies against

cell surface markers, such as CD3, CD8, and a viability dye to exclude dead cells from the

analysis.

Fixation and Permeabilization: The cells are then fixed to preserve their state and

permeabilized to allow antibodies to enter the cell and bind to intracellular proteins.

Intracellular Staining: Cells are stained with a fluorescently-labeled antibody specific for IFN-

γ.

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The instrument

uses lasers to excite the fluorochromes and detectors to measure the emitted light from each

individual cell.

Data Analysis: The data is analyzed using specialized software to gate on the lymphocyte

population, then on single, live CD3+ T-cells, and subsequently on the CD8+ T-cell subset.
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The percentage of CD8+ T-cells that are positive for IFN-γ is then determined for each

stimulation condition.

Mandatory Visualization
Experimental Workflow for Assessing T-Cell Cross-
Reactivity
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Caption: Workflow for assessing T-cell cross-reactivity to Influenza M1 (61-72) epitope variants.
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Caption: Simplified T-Cell Receptor (TCR) signaling cascade upon recognition of the M1 (61-

72) epitope.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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